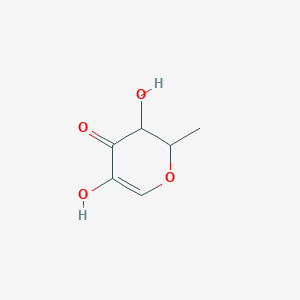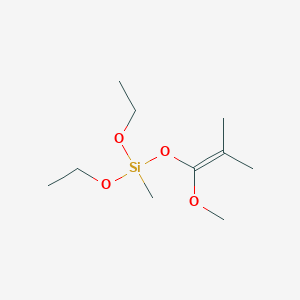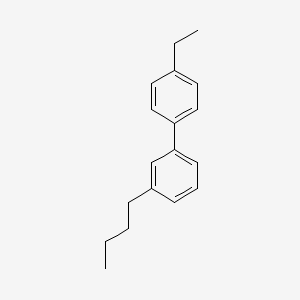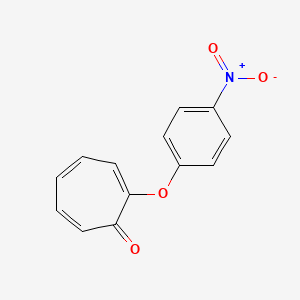
2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of tropones. Tropones are non-benzenoid aromatic compounds characterized by a seven-membered ring with three conjugated double bonds and a ketone group. The presence of a nitrophenoxy group at the 2-position of the cyclohepta-2,4,6-trien-1-one ring adds unique chemical properties to this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common method involves the reaction of 2-iodocyclohepta-2,4,6-trien-1-one with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine for electrophilic substitution and sodium methoxide for nucleophilic substitution are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropone: A parent compound with a similar seven-membered ring structure but without the nitrophenoxy group.
Tropolone: A derivative with a hydroxyl group at the 2-position.
Hinokitiol: A naturally occurring tropolone with antimicrobial properties
Uniqueness
2-(4-Nitrophenoxy)cyclohepta-2,4,6-trien-1-one is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
105769-69-5 |
|---|---|
Molekularformel |
C13H9NO4 |
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
2-(4-nitrophenoxy)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H9NO4/c15-12-4-2-1-3-5-13(12)18-11-8-6-10(7-9-11)14(16)17/h1-9H |
InChI-Schlüssel |
WEJAFMWBCVHPLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


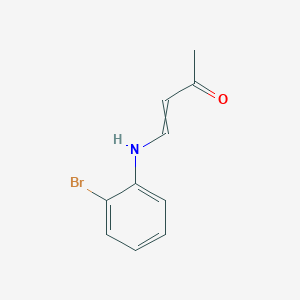


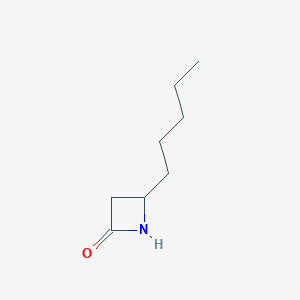
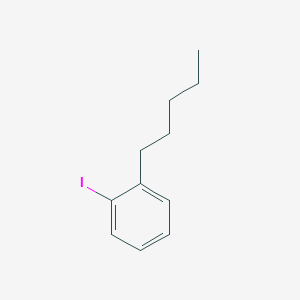
![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
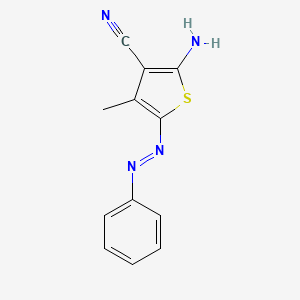
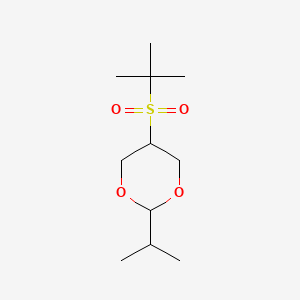
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
